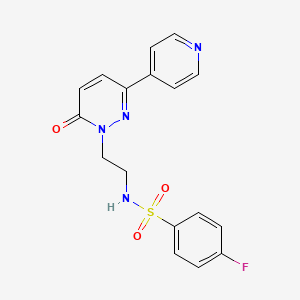

苄基(2-氧代-2-((1-((四氢-2H-吡喃-2-基)甲基)-1H-吡唑-4-基)氨基)乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the tetrahydropyran and pyrazole rings. The electron-donating tert-butylcarbamate (BocNH-) group at the 5- position is a “chameleon” diene and undergoes efficient Diels–Alder cycloadditions with alkene dienophiles with both electron-rich and electron-deficient substituents .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carbamate group could participate in nucleophilic substitution reactions, and the pyrazole ring could be involved in electrophilic aromatic substitution reactions .科学研究应用

Radical Bromination Reactions

Reactions at the benzylic position are crucial for synthesis. Benzyl N-[({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate can undergo free radical bromination using N-bromosuccinimide (NBS). This reaction introduces bromine atoms at the benzylic position, leading to functionalized derivatives .

AT1 Receptor Blockers

Modifications at the N-1 or N-3 position of imidazole-based compounds impact their biological activity. Benzyl N-[({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate derivatives with benzyl or biphenylmethyl moieties have been explored as AT1 receptor blockers. These compounds may exhibit antihypertensive effects .

作用机制

Target of Action

It’s worth noting that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines . They can be installed and removed under relatively mild conditions .

Mode of Action

The compound can be viewed as the ester of carbamic acid and benzyl alcohol . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .

Biochemical Pathways

In general, carbamates play a crucial role in the synthesis of peptides , which are vital components of proteins and other biological structures.

Pharmacokinetics

It’s important to note that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

The result of the compound’s action is primarily the protection of amine groups during the synthesis of primary amines . This protection allows for selective reactions to occur at other sites in the molecule without interference from the amine group .

属性

IUPAC Name |

benzyl N-[2-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c24-18(11-20-19(25)27-14-15-6-2-1-3-7-15)22-16-10-21-23(12-16)13-17-8-4-5-9-26-17/h1-3,6-7,10,12,17H,4-5,8-9,11,13-14H2,(H,20,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQHRKBWUVJOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2428635.png)

![1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2428641.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)